molecular formula C8H8BrClN2 B1373252 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride CAS No. 1072944-60-5

3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride

Cat. No. B1373252
M. Wt: 247.52 g/mol
InChI Key: GTXUZGRZBHQDSP-UHFFFAOYSA-N
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Description

3-Bromo-6-methylimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 866135-71-9 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is used in organic syntheses and as pharmaceutical intermediates .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 3-Bromo-6-methylimidazo[1,2-a]pyridine, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine .


Molecular Structure Analysis

The molecular structure of 3-Bromo-6-methylimidazo[1,2-a]pyridine is represented by the InChI Code: 1S/C8H7BrN2/c1-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3 .


Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction with Br2 in CHCl3 proceeded with a substitution of a hydrogen atom at the C-3 carbon atom, forming 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .


Physical And Chemical Properties Analysis

3-Bromo-6-methylimidazo[1,2-a]pyridine is a solid under normal conditions . It has a molecular weight of 211.06 .

Scientific Research Applications

Antituberculosis Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Methods of Application : The structure–activity relationship (SAR) of imidazo[1,2-a]pyridine-3-carboxamides was explored and several compounds with improved activity against Mtb were developed . Bulky and more lipophilic biaryl ethers had a nanomolar MIC 90 of ≤0.006 μM against the Mtb .
  • Results or Outcomes : The compounds showed impressive activity against Mtb .

Synthesis of Imidazo[1,2-a]pyridines

  • Scientific Field : Organic Chemistry
  • Application Summary : A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .
  • Methods of Application : The synthesis involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .
  • Results or Outcomes : The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazo[1,2-a]pyridine derivatives, including 3-Bromo-6-methylimidazo[1,2-a]pyridine, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests potential future directions in the development of new TB drugs .

properties

IUPAC Name

3-bromo-6-methylimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2.ClH/c1-6-2-3-8-10-4-7(9)11(8)5-6;/h2-5H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXUZGRZBHQDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C2Br)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674755
Record name 3-Bromo-6-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride

CAS RN

1072944-60-5
Record name 3-Bromo-6-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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